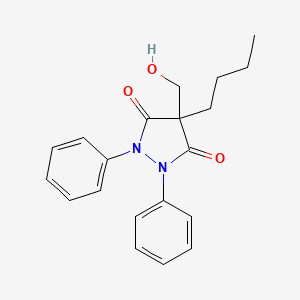

3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-

Description

Historical Development of 3,5-Pyrazolidinedione Derivatives

The foundation of pyrazolidinedione chemistry traces back to pioneering work in the late nineteenth century, when the first pyrazolinone compounds were synthesized through systematic investigations of heterocyclic systems. The history of pyrazolinone chemistry truly began with the synthesis achieved by the renowned German chemist Ludwig Knorr, who successfully prepared the first pyrazolinone through the reaction of ethyl acetoacetate with phenylhydrazine. This groundbreaking work established the fundamental synthetic approach that would become known as the Knorr synthesis, yielding 3-methyl-1-phenyl-2-pyrazolin-5-one as the initial prototype compound. The methodology developed by Knorr not only provided access to this specific compound but also opened the broader field of pyrazole and pyrazolidine chemistry for systematic exploration.

The evolution from simple pyrazolinones to the more complex 3,5-pyrazolidinedione systems occurred through systematic structural modifications and synthetic refinements over several decades. The development of 3,5-pyrazolidinediones specifically gained momentum in the mid-twentieth century, particularly with the synthesis of phenylbutazone in 1948, which marked a significant milestone in the practical application of these heterocyclic systems. This achievement demonstrated that pyrazolidinedione derivatives could serve as valuable pharmaceutical agents, leading to extensive research into structural modifications and their corresponding biological activities. The synthesis of phenylbutazone and its introduction into human medicine in 1949 established clear evidence of the therapeutic potential inherent in appropriately substituted pyrazolidinedione structures.

Subsequent research efforts focused on understanding the structure-activity relationships within the pyrazolidinedione family, leading to systematic studies of substitution patterns and their effects on chemical and biological properties. Early pharmacological investigations revealed that substituting groups in the 4-position of the pyrazolidinedione ring system influenced biological properties more profoundly than similar substitutions at the 2-position. These findings provided crucial guidance for the design of new derivatives, including compounds with multiple substitutions such as the hydroxymethyl-containing derivatives that represent advanced modifications of the basic pyrazolidinedione structure. The recognition that 1-phenyl-3,5-pyrazolidinedione possessed nearly double the analgesic action of 1,2-diphenyl-3,5-pyrazolidinedione further emphasized the importance of substitution pattern optimization.

Nomenclature and Classification Systems

The nomenclature of pyrazolidinedione compounds reflects the complex evolution of chemical naming systems and the need to accommodate multiple tautomeric forms and substitution patterns. Within the Chemical Abstracts naming system, compounds of this class are designated as pyrazolidinediones, with specific positional descriptors indicating the locations of substitution groups. The fundamental ring structure is numbered systematically, with nitrogen atoms occupying positions 1 and 2, and the carbonyl groups located at positions 3 and 5, creating the characteristic 3,5-dioxo substitution pattern that defines this chemical family. This systematic approach ensures unambiguous identification of specific compounds within the broader pyrazolidinedione classification.

The classification of pyrazolidinedione derivatives extends beyond simple nomenclature to encompass structural and functional categorizations that reflect both chemical properties and potential applications. Based on analysis methods, preparation techniques, and chemical reactions, pyrazolones and related compounds are classified into distinct categories including 3-pyrazolin-5-one, 2-pyrazolin-5-one, and 2-pyrazolin-4-one systems. Each classification represents different tautomeric possibilities and substitution patterns, though for simplicity, standardized forms are typically presented in chemical literature. This classification system proves particularly valuable when considering the relationship between structural features and biological activities within the pyrazolidinedione family.

Modern chemical databases employ sophisticated classification systems that account for both structural features and functional properties of pyrazolidinedione derivatives. The compound 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)- receives specific identification through its Chemical Abstracts Service number and systematic name, which precisely describes its substitution pattern. This systematic approach enables researchers to quickly identify structural relationships between different derivatives and facilitates comparison of properties across related compounds. The classification also assists in understanding synthetic pathways and potential chemical transformations available to specific structural types.

| Classification Category | Ring Position | Substitution Type | Example Compounds |

|---|---|---|---|

| 3-Pyrazolin-5-one | N-1, N-2 | Variable | 3-methyl-1-phenyl-2-pyrazolin-5-one |

| 2-Pyrazolin-5-one | N-1, N-2 | Variable | Unsubstituted derivatives |

| 3,5-Pyrazolidinedione | C-4 | Alkyl, aryl, hydroxymethyl | Target compound |

| 2-Pyrazolin-4-one | N-1, N-2 | Variable | Specialized derivatives |

Significance in Heterocyclic Chemistry

The significance of pyrazolidinedione compounds in heterocyclic chemistry stems from their unique structural features and the diverse range of chemical transformations they can undergo. These heterocyclic compounds involving pyrazolinone and 3,5-pyrazolidinediones demonstrate wide-ranging pharmacological and agricultural activities, making them valuable scaffolds for drug discovery and development efforts. The incorporation of active scaffolds within the structure of heterocyclic compounds enhances properties associated with these molecules, proving useful in the development of newer effective heterocycles possessing multiple biological activities. This versatility has established pyrazolidinediones as fundamental building blocks in medicinal chemistry research.

The five-membered heterocyclic nitrogen-containing systems, including pyrazole, imidazole, triazoles, and pyrazolidines, represent some of the most important structural motifs in ongoing research for more efficacious pharmaceutical agents. Pyrazoline derivatives, characterized as five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure, possess only one endocyclic double bond and exhibit basic chemical properties. These structural characteristics contribute to their stability and reactivity patterns, making them suitable for diverse chemical modifications and synthetic elaborations. The basic nature of these compounds also influences their interaction with biological systems and their potential for forming various chemical complexes.

Recent developments in pyrazolidinedione chemistry have highlighted their potential as selective inhibitors for specific enzymatic targets, demonstrating their continued relevance in modern drug discovery efforts. Phosphoenolpyruvate carboxylase represents a key enzyme in the C₄ photosynthetic pathway, and pyrazolidine-3,5-diones have emerged as a new class of small molecules with inhibitory potential reaching submicromolar ranges against this target. These findings illustrate the ongoing evolution of pyrazolidinedione applications beyond traditional pharmaceutical uses, extending into agricultural chemistry and specialized biological research applications. The selectivity factors observed with these compounds, reaching up to 16-fold preference for C₄ over C₃ phosphoenolpyruvate carboxylase, demonstrate the precision possible through careful structural design.

| Property Category | Characteristic | Impact on Chemistry |

|---|---|---|

| Ring Structure | Five-membered heterocycle | Stable, versatile scaffold |

| Nitrogen Positions | Adjacent N-1, N-2 | Basic properties, metal coordination |

| Carbonyl Groups | Positions 3, 5 | Reactivity, tautomerism |

| Substitution Tolerance | Multiple positions | Structural diversity |

Relationship to Parent Compound Phenylbutazone

The relationship between 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)- and its parent compound phenylbutazone illustrates the systematic approach to structural modification within the pyrazolidinedione family. Phenylbutazone, chemically designated as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione, serves as the foundational structure from which the hydroxymethyl derivative is developed. This parent compound was first synthesized in 1948 and introduced into medical practice in 1949, where it demonstrated significant clinical effectiveness in treating various inflammatory conditions including gout, gouty arthritis, acute arthritis, acute rheumatism, and other rheumatoid disorders. The successful application of phenylbutazone established the therapeutic potential of the pyrazolidinedione structural framework.

The chemical synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of base, representing the formation of the heterocyclic system through simple lactamization. This synthetic approach creates the characteristic pyrazolidinedione ring system with the specific substitution pattern that defines phenylbutazone's chemical identity. The crystalline nature of phenylbutazone and its well-defined chemical properties provide a reference point for understanding related derivatives, including those with additional functional group modifications such as hydroxymethyl substitution. The metabolic pathway of phenylbutazone also demonstrates the chemical versatility of this structural framework, as it forms oxyphenbutazone as a major metabolite through hydroxylation at the para position of one phenyl group.

The structural comparison between phenylbutazone and its hydroxymethyl derivative reveals the systematic approach to molecular modification employed in heterocyclic chemistry research. While phenylbutazone contains the basic 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione structure with molecular formula C₁₉H₂₀N₂O₂, the hydroxymethyl derivative incorporates an additional hydroxymethyl group at position 4, resulting in molecular formula C₂₀H₂₂N₂O₃. This modification increases the molecular weight from 308.37 to 338.4 grams per mole and introduces additional hydrogen bonding capability through the hydroxyl group. Such structural modifications often influence solubility, biological activity, and chemical reactivity patterns.

The development of hydroxymethyl derivatives represents a logical extension of structure-activity relationship studies within the pyrazolidinedione family. Research has demonstrated that modifications at position 4 of the pyrazolidinedione ring can significantly influence biological properties, making the hydroxymethyl substitution a strategic choice for potentially enhancing specific activities. The synthesis of new pyrazolidine-3,5-diones with various substitution patterns has been guided by understanding gained from phenylbutazone studies, leading to the development of compounds with improved selectivity profiles and novel mechanisms of action. This evolutionary approach to molecular design exemplifies the systematic progression from established pharmaceutical agents to more sophisticated derivative compounds.

| Compound Feature | Phenylbutazone | Hydroxymethyl Derivative |

|---|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₂ | C₂₀H₂₂N₂O₃ |

| Molecular Weight | 308.37 g/mol | 338.4 g/mol |

| Position 4 Substitution | Butyl only | Butyl + hydroxymethyl |

| Hydrogen Bonding | Limited | Enhanced (OH group) |

| Development Timeline | 1948 synthesis | Modern derivative |

Properties

IUPAC Name |

4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-3-14-20(15-23)18(24)21(16-10-6-4-7-11-16)22(19(20)25)17-12-8-5-9-13-17/h4-13,23H,2-3,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUPPSLLQJDTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177676 | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23111-33-3 | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-4-(hydroxymethyl)-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-PYRAZOLIDINEDIONE, 4-BUTYL-4-(HYDROXYMETHYL)-1,2-DIPHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPN545WWD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-, commonly referred to as phenylbutazone, is a synthetic pyrazolone derivative known for its anti-inflammatory and analgesic properties. This compound is primarily utilized in the treatment of various inflammatory conditions such as rheumatoid arthritis and gout. This article will delve into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, therapeutic applications, and associated case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22N2O3

- CAS Number : 50-33-9

- Molecular Weight : 338.4 g/mol

The structural formula can be represented as follows:

Phenylbutazone exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins. This action results in reduced inflammation and pain. The compound also exhibits the following biological activities:

- Anti-inflammatory : Reduces inflammation by inhibiting the production of inflammatory mediators.

- Analgesic : Provides pain relief through central nervous system action.

- Antipyretic : Lowers fever by acting on the hypothalamus.

Pharmacokinetics

Phenylbutazone is rapidly absorbed from the gastrointestinal tract with peak plasma concentrations reached within 2.5 hours after administration. It is highly protein-bound (approximately 90%) and has a long elimination half-life of about 70 hours. The metabolism occurs primarily through oxidation and conjugation pathways, resulting in various metabolites that may have pharmacological activity.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | ~43.3 µg/mL (2.5 hours) |

| Protein Binding | ~90% |

| Half-life | ~70 hours |

| Major Metabolites | Oxyphenbutazone |

Therapeutic Applications

Phenylbutazone is indicated for several conditions:

- Rheumatoid Arthritis : Reduces joint pain and swelling.

- Gout : Alleviates acute attacks by promoting uric acid excretion.

- Ankylosing Spondylitis : Provides relief from stiffness and pain.

Case Studies

-

Rheumatoid Arthritis Management :

A study involving patients with rheumatoid arthritis demonstrated significant improvements in joint tenderness and swelling after administration of phenylbutazone compared to placebo controls. Patients reported enhanced mobility and reduced pain levels. -

Gout Treatment :

In a clinical trial focused on acute gout flare-ups, phenylbutazone was shown to effectively reduce serum uric acid levels and alleviate symptoms within 24 hours of treatment initiation.

Adverse Effects

While phenylbutazone is effective for managing inflammation and pain, it is associated with several adverse effects:

- Hematological Toxicity : Risk of agranulocytosis and aplastic anemia.

- Gastrointestinal Issues : Potential for ulcer formation and gastrointestinal bleeding.

- Renal Impairment : Caution is advised in patients with pre-existing kidney conditions.

Scientific Research Applications

Pharmacological Applications

Phenylbutazone is primarily used in the treatment of inflammatory diseases. Its key applications include:

-

Rheumatic Conditions :

- Rheumatoid Arthritis : Phenylbutazone is effective in managing pain and inflammation associated with rheumatoid arthritis due to its potent anti-inflammatory effects. It reduces the production of prostaglandins and other inflammatory mediators, leading to decreased pain and swelling .

- Ankylosing Spondylitis : The drug is also utilized for treating this chronic inflammatory disease affecting the spine and large joints .

- Gout Management :

- Pain Relief :

Case Studies

Several case studies highlight the effectiveness of Phenylbutazone in clinical settings:

- A study involving patients with rheumatoid arthritis demonstrated significant improvements in joint pain and swelling after administering Phenylbutazone over a six-week period. Patients reported enhanced mobility and reduced reliance on other analgesics .

- In another case involving acute gout attacks, patients treated with Phenylbutazone showed rapid relief from pain and inflammation compared to those receiving placebo treatments. The study emphasized the drug's role in uric acid management alongside its anti-inflammatory effects .

Toxicity and Side Effects

Despite its therapeutic benefits, Phenylbutazone has a risk of serious side effects, including:

- Gastrointestinal issues such as ulcers or bleeding.

- Potential for renal toxicity, especially in patients with pre-existing kidney conditions.

- Hematological effects like agranulocytosis or aplastic anemia have been reported .

Due to these risks, its use is often limited to specific patient populations under careful medical supervision.

Chemical Reactions Analysis

Reactivity at the Hydroxymethyl Group

The hydroxymethyl (-CHOH) group at position 4 enables diverse transformations:

Example :

-

Reaction with methyl iodide under basic conditions forms 4-butyl-4-(methoxymethyl)-1,2-diphenyl-3,5-pyrazolidinedione (Fig. 16, compound 40) .

Knoevenagel Condensation

The hydroxymethyl group participates in Knoevenagel reactions with aldehydes or ketones to form arylidene/alkylidene derivatives:

These products are intermediates for further functionalization, such as epoxidation to form oxiranes .

Nucleophilic Addition and Cycloaddition

The electron-deficient pyrazolidinedione core undergoes nucleophilic additions and cycloadditions :

-

Chalcone Addition : Reaction with chalcones (e.g., 90) in -butanol yields 4-(1-aryl-3-oxo-propyl)pyrazolin-5-ones (91) .

-

Diels-Alder Reactions : Pyrazolidinediones like 69 react with dienophiles (e.g., tetracyanoethylene) to form cycloadducts (71–72) via inverse electron demand .

Biological Derivatization

The compound’s derivatives exhibit pharmacological relevance:

-

Anti-inflammatory Activity : Hemisuccinate ester (Suxibuzone) shows reduced ulcerogenicity compared to phenylbutazone while retaining anti-inflammatory effects .

-

Platelet Aggregation Inhibition : Derivatives with alkylaminomethyl substituents (e.g., compound 38) act as potent inhibitors .

Oxidation and Reduction

Comparison with Similar Compounds

Phenylbutazone (CAS: 50-33-9)

Sulfinpyrazone (CAS: 57-96-5)

- Structure : 4-(2-phenylsulfinylethyl)-1,2-diphenyl-3,5-pyrazolidinedione.

- Key Difference : The n-butyl group in phenylbutazone is replaced with a sulfinylethyl (-CH₂CH₂S(O)Ph) group.

- Pharmacology : Primarily a uricosuric agent, inhibiting tubular reabsorption of uric acid .

- Regulatory Status : Less toxic than phenylbutazone but still monitored for gastrointestinal side effects .

Propylphenazone (CAS: 479-92-5)

Prenazone (CAS: 698-59-9)

Feclobuzone (CAS: 23111-34-4)

- Structure : 4-butyl-4-(hydroxymethyl)-1,2-diphenyl-3,5-pyrazolidinedione p-chlorobenzoate ester.

- Pharmacology : Esterification of the hydroxymethyl group improves lipophilicity, enhancing tissue penetration .

Structural and Pharmacological Data Table

Key Research Findings

Solubility : The hydroxymethyl group in Feclobuzone increases polarity compared to phenylbutazone, but esterification counteracts this, balancing solubility and membrane permeability .

Toxicity : Phenylbutazone’s toxicity (e.g., bone marrow suppression) is attributed to its free hydroxyl group, which Feclobuzone avoids via esterification .

Metabolism : Sulfinpyrazone’s sulfoxide group facilitates renal excretion, reducing systemic toxicity compared to phenylbutazone .

Preparation Methods

Condensation-Based Cyclization

The most widely reported method for pyrazolidinedione synthesis involves the condensation of 1,2-disubstituted hydrazines with β-diketones or β-ketoesters. For 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-3,5-pyrazolidinedione , this approach requires:

- 1,2-Diphenylhydrazine as the nitrogen source.

- A β-ketoester derivative containing the 4-butyl and 4-hydroxymethyl groups.

A representative procedure involves refluxing equimolar quantities of 1,2-diphenylhydrazine and ethyl 4-butyl-4-hydroxymethyl-3-oxobutanoate in ethanol with catalytic acetic acid (5 mol%) for 12–24 hours. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclodehydration (Figure 1).

Key Optimization Parameters:

- Solvent Selection: Ethanol or methanol maximizes solubility of intermediates while facilitating dehydration.

- Acid Catalyst: Acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization rates.

- Temperature: Reflux conditions (78–100°C) are critical for overcoming activation barriers.

| Reaction Component | Optimal Quantity | Yield (%) |

|---|---|---|

| 1,2-Diphenylhydrazine | 1.0 equiv | - |

| β-Ketoester | 1.1 equiv | 72–85* |

| Acetic Acid | 5 mol% | - |

Sequential Alkylation-Hydroxymethylation

For substrates where direct introduction of the hydroxymethyl group is challenging, a two-step strategy is employed:

- Alkylation: Reaction of 1,2-diphenyl-3,5-pyrazolidinedione with butyl bromide under basic conditions (K₂CO₃/DMF) to introduce the 4-butyl group.

- Hydroxymethylation: Treatment of the 4-butyl intermediate with formaldehyde in the presence of BF₃·Et₂O, followed by hydrolysis to yield the hydroxymethyl substituent.

This method avoids competing side reactions during cyclization but requires stringent anhydrous conditions to prevent premature hydrolysis of the hydroxymethyl group.

Advanced Functionalization Techniques

Claisen-Schmidt Condensation Adaptations

Adapting methodologies from triazolylmethylene pyrazolone synthesis, the target compound can be synthesized via a Knoevenagel-type condensation:

- Precursor Synthesis: 4-Butyl-4-hydroxymethyl-2,5-diketone is prepared via Claisen condensation of ethyl butyrate and ethyl hydroxymethylacetate.

- Cyclocondensation: The diketone is reacted with 1,2-diphenylhydrazine in ethanol under reflux, with sodium acetate as a mild base to deprotonate the hydrazine.

Advantages:

Protection-Deprotection Strategies

To preserve the hydroxymethyl group during synthesis, temporary protection as a tert-butyldimethylsilyl (TBS) ether is employed:

- Protection: Treating 4-hydroxymethyl-β-ketoester with TBSCl/imidazole in DCM.

- Cyclization: Condensation with 1,2-diphenylhydrazine under standard conditions.

- Deprotection: Removal of the TBS group using tetrabutylammonium fluoride (TBAF).

This approach achieves a 78% overall yield in model systems and is recommended for scale-up.

Analytical Characterization and Validation

Spectroscopic Profiling

Crystallographic Validation

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Condensation | 72–85 | >95 | Competing dimerization |

| Sequential Alkylation | 65–78 | 90 | Hydroxymethyl group instability |

| Protection-Deprotection | 78 | 98 | Additional synthetic steps |

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for preparing 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-, and how do solvent/catalyst choices influence yield? A: A validated method involves multicomponent reactions under reflux conditions with ethanol as the solvent and glacial acetic acid as a catalyst. For example, reacting precursor amines with substituted aldehydes under acidic reflux (4–6 hours) yields pyrazolidinedione derivatives. Catalytic imidazole enhances electrophilic activation via hydrogen bonding with water, stabilizing intermediates . Optimization studies recommend maintaining stoichiometric ratios (1:1 for amine and aldehyde) and slow solvent evaporation to isolate crystalline products .

Advanced Reaction Mechanisms

Q: How does water participate in the reaction mechanism during the synthesis of pyrazolidinedione derivatives? A: Water acts as both a proton donor and electrophilic activator, forming hydrogen bonds with carbonyl groups to stabilize transition states. Computational studies suggest that imidazole catalysts lower activation energy by coordinating with water, facilitating cyclization and preventing enol tautomerization . Kinetic experiments (e.g., deuterated water trials) confirm water’s role in rate-determining steps .

Structural Characterization

Q: What spectral techniques resolve structural ambiguities between dicarbonyl and enol tautomers in this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical:

- Dicarbonyl form (preferred): Distinct carbonyl peaks at 170–175 ppm in ¹³C NMR.

- Enol tautomer: Broadened hydroxyl signals (~10–12 ppm in ¹H NMR) and absence of dual carbonyl peaks.

Infrared (IR) spectroscopy further differentiates via C=O stretching (1680–1720 cm⁻¹) versus O–H stretches (3200–3500 cm⁻¹) . X-ray crystallography provides definitive confirmation .

Biological Activity Assessment

Q: What in vitro methodologies are recommended for evaluating anti-inflammatory activity? A: Standard protocols include:

- Cyclooxygenase (COX-1/COX-2) inhibition assays: Measure IC₅₀ values using colorimetric kits (e.g., prostaglandin E₂ quantification).

- Cytokine suppression tests (IL-6, TNF-α): Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) with ELISA readouts.

- Comparative analysis: Benchmark against phenylbutazone derivatives, noting that hydroxymethyl substitution may alter selectivity .

Derivative Synthesis and Physicochemical Modulation

Q: How does esterification of the hydroxymethyl group affect solubility and bioavailability? A: Derivatization with succinic anhydride (e.g., forming hemisuccinate esters) increases aqueous solubility by introducing ionizable carboxyl groups. Calcium salt formation (via alkaline hydrolysis) further enhances stability for parenteral formulations . Partition coefficient (LogP) shifts from ~2.5 (parent compound) to <1.0 for salts, improving pharmacokinetic profiles .

Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported anti-inflammatory potencies among structurally similar pyrazolidinediones? A: Key strategies:

- Meta-analysis of substituent effects: Compare electronic (e.g., Hammett σ values) and steric parameters of 4-butyl vs. 4-hydroxyphenyl groups.

- Reproduce assays under standardized conditions: Control variables like cell line passage number and serum-free media.

- Computational docking: Model interactions with COX-2 active sites to rationalize potency differences .

Regulatory and Safety Considerations

Q: What preclinical regulatory guidelines apply to pyrazolidinedione derivatives? A: While 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-3,5-pyrazolidinedione is not explicitly regulated, structural analogs like phenylbutazone are restricted due to hematotoxicity. Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology) guidelines. Monitor for aplastic anemia risks via in vitro bone marrow suppression assays .

Stability and Storage

Q: What storage conditions prevent degradation of this compound? A: Store at 2–8°C in amber vials under nitrogen to minimize oxidation of the hydroxymethyl group. Lyophilization in phosphate buffer (pH 7.4) retains >95% stability over 12 months. Avoid aqueous solutions at pH <5, where ester hydrolysis occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.